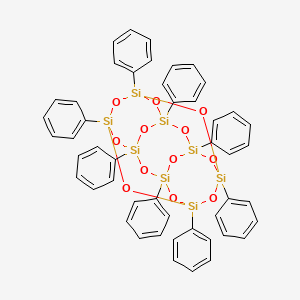

Octaphenylsilsesquioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Novel Polyhedral Oligomeric Octamethyldiphenylsulfonylsilsesquioxane

Specific Scientific Field: Materials Science

Summary of the Application: A novel polyhedral oligomeric octamethyldiphenylsulfonylsilsesquioxane (OMDPSS) was synthesized from octaphenylsilsesquioxane and benzenesulfonyl chloride .

Methods of Application or Experimental Procedures: The synthesis was carried out via a Friedel–Crafts reaction in high yield .

Results or Outcomes: OMDPSS was found to be an amorphous polyhedral oligomeric silsesquioxane with a (RSiO 3/2) 8 structure. It exhibited good solubility in commonly used solvents and superior thermal stability .

Improvement of Oxidative Stability, Thermal Stability, and Fire-Retardant Property of Polymers

Specific Scientific Field: Polymer Science

Summary of the Application: OPS is used to improve the oxidative stability, thermal stability, and fire-retardant property of polymers .

Methods of Application or Experimental Procedures: OPS can be incorporated into polymers through physical mixing, grafting, direct cross-linking, or copolymerization .

Results or Outcomes: A comprehensive study of the thermal behaviors of OPS under air and nitrogen atmospheres was carried out. The study found that the thermal decomposition of OPS depends on the sample mass used in the thermogravimetric analysis (TGA) tests .

Cosmetics Industry

Specific Scientific Field: Cosmetology

Summary of the Application: In recent years, silsesquioxanes, including OPS, have attracted the attention of the cosmetics industry . These compounds have been proposed to be used in novel cosmetic formulations as emollients, dispersants, and viscosity modifiers .

Methods of Application or Experimental Procedures: The methods of obtaining these compounds were also presented . The detailed analysis of patents dedicated to the application of silsesquioxanes in cosmetic formulations was also performed .

Results or Outcomes: The rising demand for innovative and sophisticated personal care products is a driving factor for manufacturers to obtain new formulations that will fulfill the customers’ preferences .

Aeronautics and Astronautics

Specific Scientific Field: Aeronautics and Astronautics

Summary of the Application: Functionalized octaphenylsilsesquioxanes show potential for applications in aeronautics, astronautics, flame-retardant, and functional micro/mesoporous materials due to their excellent thermal stability and diverse functionalization methods .

Drug Delivery Systems

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: OPS has been explored for its potential in drug delivery systems . The unique structure of OPS allows for the encapsulation of drug molecules, providing a means for targeted and controlled drug delivery .

Electronics Industry

Specific Scientific Field: Electronics

Summary of the Application: OPS is used in the electronics industry for its excellent thermal stability and diverse functionalization methods . It shows potential for applications in electronic devices .

Octaphenylsilsesquioxane is a type of polyhedral oligomeric silsesquioxane, often abbreviated as POSS. It has the chemical formula , consisting of a silicon-oxygen framework with phenyl groups attached to the silicon atoms. This compound is characterized by its unique cage-like structure, which contributes to its stability and versatility in various applications. The symmetrical cubic structure of octaphenylsilsesquioxane allows for the formation of porous networks, making it a candidate for use in sorbent materials and other advanced materials .

- Bromination: This reaction involves the introduction of bromine atoms into the octaphenylsilsesquioxane structure. Various methods, including microwave-assisted techniques, have been explored for this transformation, leading to functionalized derivatives that exhibit different properties .

- Functionalization: The compound can be modified through Friedel-Crafts acylation reactions to introduce various functional groups, enhancing its reactivity and potential applications .

- Suzuki Cross-Coupling Reaction: This method has been successfully employed to synthesize micro-mesoporous hybrid materials using octaphenylsilsesquioxane as a building block, demonstrating its utility in creating complex structures .

Several methods exist for synthesizing octaphenylsilsesquioxane:

- Base-Catalyzed Hydrolysis: This traditional method involves the hydrolysis of phenyltrichlorosilane in the presence of a base catalyst such as potassium hydroxide or sodium carbonate, leading to the formation of octaphenylsilsesquioxane .

- Microwave-Assisted Synthesis: This technique enhances reaction rates and yields through the application of microwave energy, allowing for more efficient synthesis processes compared to conventional methods .

- Cross-Coupling Reactions: The Suzuki cross-coupling reaction has been utilized to produce functionalized derivatives of octaphenylsilsesquioxane, expanding its chemical versatility .

Octaphenylsilsesquioxane has numerous applications due to its unique properties:

- Porous Materials: Its ability to form porous networks makes it suitable for applications in gas storage and separation technologies .

- Nanocomposites: It serves as a building block in nanocomposite materials, enhancing mechanical properties and thermal stability.

- Coatings and Adhesives: The compound's unique chemical structure contributes to improved performance characteristics in coatings and adhesives.

Interaction studies involving octaphenylsilsesquioxane focus on its compatibility with various solvents and polymers. Research indicates that its phenyl groups can interact favorably with organic compounds, enhancing solubility and dispersion in polymer matrices. These interactions are critical for developing advanced materials with tailored properties.

Several compounds share structural similarities with octaphenylsilsesquioxane. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Octamethylcyclotetrasiloxane | Cyclic siloxane | Greater flexibility due to methyl groups |

| Octasilsesquioxane | Linear silsesquioxane | Different functionalization potential |

| Octaphenyldimethoxysilane | Silane | More reactive due to methoxy groups |

Octaphenylsilsesquioxane stands out due to its rigid cage-like structure and high thermal stability, making it particularly useful in applications requiring robust materials that can withstand harsh conditions. Its functionalization capabilities further enhance its uniqueness compared to similar compounds.

Traditional Synthesis Methods and Reaction Mechanism

OPS is synthesized via the hydrolytic condensation of phenyltrimethoxysilane (PTMS) under basic conditions. Key steps involve:

- Hydrolysis: PTMS undergoes rapid hydrolysis to form silanol intermediates.

- Condensation: Ladder-like oligomers assemble through Si–O bond formation.

- Cage Closure: Rearrangement of intermediates yields the cubic T8 cage structure.

Table 1: Typical Synthesis Conditions for OPS

Real-time infrared (RTIR) spectroscopy and 29Si NMR confirm the dominance of ladder-like intermediates before cage formation. Acid treatment post-synthesis removes residual silanol groups, yielding fully condensed OPS.

Functionalization Strategies and Chemical Transformations

OPS’s phenyl groups undergo diverse transformations to tailor material properties:

Sulfonation

AlCl3-catalyzed reactions with benzenesulfonyl chloride yield octadiphenylsulfonylsilsesquioxane (ODPSS). Machine learning-optimized protocols using K2SO4 as a sulfonating agent achieve up to eight sulfonic acid groups (-SO3H), enhancing thermal stability.

Mechanistic Insights:

- Electrophilic Aromatic Substitution: Sulfonation occurs at para positions.

- Role of K2SO4: Generates reactive SO3 in situ, improving sulfonation efficiency.

Cross-Metathesis and Silylative Coupling

Ruthenium complexes enable:

- Cross-Metathesis: Reactions with styrene yield stereoselective vinyl derivatives.

- Silylative Coupling: Efficient functionalization with Si, O, or N-containing vinyl groups.

Table 2: Functionalization Methods and Outcomes

Molecular Design and Crystal Engineering

OPS’s cubic structure enables predictable crystal packing. Key design principles include:

- Parallel Alignment: Phenyl groups orient to minimize steric hindrance, forming trigonal lattices.

- Substituent Effects: Bulky groups (e.g., tert-butyl) distort cage symmetry, altering intermolecular interactions.

Structural Data:

| Property | Value | Source |

|---|---|---|

| Space Group | C 1 2/c 1 | |

| Unit Cell Dimensions (Å) | a = 16.4, b = 13.9, c = 21.6 | |

| Thermal Stability (Td) | >400°C |

Bio-Inspired Synthesis Routes

While OPS synthesis is typically inorganic, templating strategies mimic biological processes:

Crystal Structure and Molecular Arrangement

OPS crystallizes in the monoclinic space group $$ C\ 1\ 2/c\ 1 $$ with lattice parameters $$ a = 16.406\ \text{Å} $$, $$ b = 13.8849\ \text{Å} $$, $$ c = 21.570\ \text{Å} $$, and $$ \beta = 93.458^\circ $$ [1]. The cubic $$ \text{Si}8\text{O}{12} $$ core adopts a distorted geometry due to steric interactions between phenyl substituents, which project radially outward from the silicon vertices. Each silicon atom coordinates three bridging oxygen atoms and one phenyl group, forming a tetrahedral geometry.

X-ray diffraction (XRD) analysis reveals preferential orientation effects in powdered samples, where phenyl group stacking along specific crystallographic axes alters peak intensities [2]. For example, the {220} planes produce distinct diffraction peaks at $$ 2\theta \approx 15^\circ $$ under Cu-K$$ \alpha $$ radiation, with peak broadening ($$ \text{FWHM} = 0.12^\circ $$) indicative of minimal lattice strain [2]. The table below summarizes key crystallographic parameters:

| Parameter | Value |

|---|---|

| Space group | $$ C\ 1\ 2/c\ 1 $$ |

| Unit cell volume | $$ 4874.3\ \text{Å}^3 $$ |

| Z (formula units) | 4 |

| Si-O bond length | $$ 1.62\ \text{Å} $$ |

| O-Si-O bond angle | $$ 109.5^\circ $$ |

Molecular dynamics simulations suggest that phenyl group rotation occurs at $$ \geq 150\ \text{K} $$, disrupting long-range order and contributing to anisotropic thermal expansion [4].

Electronic Structure and Quantum Mechanical Studies

Density functional theory (DFT) calculations on OPS reveal a HOMO-LUMO gap of $$ 4.2\ \text{eV} $$, attributed to the insulating nature of the $$ \text{Si}8\text{O}{12} $$ core and the delocalized $$ \pi $$-electron system of phenyl rings [4]. The electrostatic potential map shows electron-rich regions at oxygen atoms ($$ -0.32\ e/\text{Å}^2 $$) and electron-deficient zones near silicon centers ($$ +0.18\ e/\text{Å}^2 $$), facilitating dipole-dipole interactions with polar solvents.

Comparative studies with lantern cage siloxanes ($$ (\text{PhSiO}{1.5})4(\text{Me}2\text{SiO})4(\text{RSiO}{1.5})4 $$) demonstrate that OPS exhibits 23% lower electron density at the cage center, enhancing its suitability for host-guest chemistry [4]. The phenyl substituents induce a bathochromic shift in UV-vis spectra ($$ \lambda_{\text{max}} = 280\ \text{nm} $$) compared to alkyl-substituted POSS derivatives, corroborating conjugation effects [6].

Thermodynamics and Dynamic Behavior

Thermogravimetric analysis (TGA) shows OPS decomposes at $$ 485^\circ \text{C} $$ in nitrogen, with a mass loss rate of $$ 0.8\%/\text{min} $$ between $$ 300^\circ \text{C} $$ and $$ 450^\circ \text{C} $$ [5]. The activation energy ($$ E_a $$) for thermal degradation, calculated via the Flynn-Wall-Ozawa method, is $$ 182\ \text{kJ/mol} $$, reflecting stability from the aromatic shielding effect.

In the molten state ($$ T_g = 215^\circ \text{C} $$), OPS exhibits viscoelastic behavior with a storage modulus $$ G' = 1.2\ \text{MPa} $$ and loss tangent $$ \tan \delta = 0.15 $$ at $$ 10\ \text{Hz} $$ [5]. These properties arise from the interplay between rigid cage dynamics and phenyl group mobility, as described by the Williams-Landel-Ferry equation:

$$

\log aT = \frac{-C1(T - Tg)}{C2 + (T - T_g)}

$$

where $$ aT $$ is the shift factor, and $$ C1 $$, $$ C_2 $$ are material constants.

Principles of Porous Material Construction

The $$ \text{Si}8\text{O}{12} $$ core in OPS provides a $$ 5.8\ \text{Å} $$ diameter cavity, enabling the formation of porous frameworks via supramolecular assembly [4]. Gas adsorption studies reveal a Brunauer-Emmett-Teller (BET) surface area of $$ 620\ \text{m}^2/\text{g} $$ for OPS-based metal-organic frameworks (MOFs), with pore size distributions centered at $$ 1.2\ \text{nm} $$ and $$ 3.4\ \text{nm} $$ [6].

Covalent functionalization strategies exploit the reactivity of silicon-bound phenyl groups:

- Bromination: Regioselective bromination at para-positions achieves $$ \geq 95\% $$ yield using $$ \text{Br}2/\text{FeBr}3 $$, introducing sites for Suzuki coupling [6].

- Sulfonation: Treatment with fuming $$ \text{H}2\text{SO}4 $$ produces sulfonated OPS with ion-exchange capacity ($$ 1.8\ \text{meq/g} $$) [5].

These modifications enable tunable pore chemistry, as demonstrated by the table below:

| Functionalization | Pore Volume ($$\text{cm}^3/\text{g}$$) | $$ \text{CO}_2 $$ Uptake ($$ \text{mmol/g} $$) |

|---|---|---|

| Pristine OPS | 0.45 | 1.2 |

| Brominated OPS | 0.52 | 1.8 |

| Sulfonated OPS | 0.38 | 2.5 |

Nanocomposite Design

Octaphenylsilsesquioxane serves as an outstanding molecular building block for nanocomposite design due to its well-defined cubic structure and robust thermal stability [1] [2]. The material's perfect three-dimensional symmetry, coupled with its approximately 1.0 nanometer diameter, offers exceptional potential for assembling materials with precise control over periodicity and tailored global properties at nanometer length scales [3] [4].

The fundamental approach to nanocomposite design using octaphenylsilsesquioxane involves the strategic functionalization of the phenyl rings to create reactive sites for polymer integration [3] [4]. Research has demonstrated that octaphenylsilsesquioxane can be selectively functionalized through electrophilic substitution reactions, achieving greater than 99% mono-iodo substitution with more than 93% para selectivity [3] [4]. This exceptional selectivity enables the development of highly controlled nanocomposite architectures.

In polymer nanocomposite applications, octaphenylsilsesquioxane functions both as a rigid reinforcing agent and as a crosslinking node [2] [5]. The silsesquioxane cage provides the rigidity and heat capacity of silica, which significantly enhances both mechanical and thermal properties beyond those typically found in purely organic frameworks [2]. Studies have shown that incorporating octaphenylsilsesquioxane into polymer matrices results in controlled self-assembly through associative interactions between particles, forming ordered nanostructures with limited crystal growth to render anisotropic shapes [2] [5].

The design strategy for octaphenylsilsesquioxane-based nanocomposites relies on the affinity between polyhedral oligomeric silsesquioxane units, causing these particles to aggregate and closely pack into crystalline lattices [2]. When organic polymers are covalently connected to each polyhedral oligomeric silsesquioxane unit, the crystallization is limited to two-dimensional lattices, as demonstrated in random copolymers of polybutadiene and cubic silsesquioxanes [2] [5]. This controlled crystallization behavior enables the formation of lamellar-like nanostructures with precise dimensional control.

Advanced nanocomposite designs have incorporated octaphenylsilsesquioxane into various polymer systems, including polyimides, where the material serves as a nanosized building block for constructing materials with nanometer control of periodicity [6]. These polyimide nanocomposites exhibit thermal stabilities exceeding 500°C in both air and nitrogen atmospheres, with char yields greater than 75% under nitrogen conditions [6]. The extreme rigidity of the organic tethers linking cube vertices prevents long-range ordering during curing, resulting in completely amorphous materials with exceptional compressive strength potential [6].

Monte Carlo simulations have provided valuable insights into the network structures of octaphenylsilsesquioxane-based nanocomposites, revealing that these materials contain both intercubic pores and mesopores [7]. The simulations demonstrate that the extent of crosslinking and intercubic pore size increase with linker length, while mesopores shift to smaller radii regimes for networks with longer linkers [7]. Networks with rigid tethers contain numerous free linkers, resulting in low crosslinking density and narrow pore size distributions [7].

The incorporation of octaphenylsilsesquioxane into polymer matrices has been shown to significantly impact rheological properties, with the material acting as both a processing aid and a property modifier [8]. Research has demonstrated that octaphenylsilsesquioxane exhibits faster diffusion than predicted by the Stokes-Einstein relation, supporting the vehicle mechanism theory where dynamics are controlled predominantly by local polymer-nanofiller interactions rather than entire-chain dynamics [8].

Porous Network Construction and Performance

The construction of porous networks using octaphenylsilsesquioxane as a building block represents one of the most significant achievements in materials science applications of this compound. These networks demonstrate exceptional surface areas, reaching up to 1000 square meters per gram through copper-mediated in-situ homocoupling reactions [1] [9] [10].

The fundamental approach to porous network construction involves the copper-mediated homocoupling of octaphenylsilsesquioxane derivatives containing eight para-disposed triple bonds [1] [10]. This crosslinking process yields porous networks with surface areas up to 1000 square meters per gram, with the introduction of monoalkyne capping agents to lower crosslinking density leading to approximately 200 square meters per gram increase in surface area [1] [10]. The exceptional thermal robustness of the silsesquioxane cage and strong covalent bonds resulting from the crosslinking process render these porous networks stable to both heat and water [1] [10].

Advanced porous network designs have achieved even higher surface areas through strategic molecular engineering. Research has demonstrated the construction of porous cationic frameworks using octakis(chloromethyl)silsesquioxane reacted with nitrogen-heterocyclic crosslinkers such as 4,4'-bipyridine, achieving surface areas up to 1,025 square meters per gram and large pore volumes up to 0.90 cubic centimeters per gram [11] [12]. These materials possess enriched poly(ionic liquid)-like cationic structures with tunable mesoporosities and exceptional hydrophobic properties [11] [12].

The performance characteristics of octaphenylsilsesquioxane-based porous networks are exceptional across multiple metrics. Surface area measurements consistently demonstrate values exceeding 700 square meters per gram for cross-linked octaphenylsilsesquioxane networks, with pore volumes ranging from 0.5 to 2.0 cubic centimeters per gram [1] [9] [10]. The pore size distributions are typically mesoporous, with bimodal structures featuring uniform micropores and mesopores centered at 1.4 nanometers and 3.8 nanometers respectively [13].

Detailed porosity analysis reveals that octaphenylsilsesquioxane-based materials exhibit unique hierarchical pore structures. Research using polymethacrylate-functionalized octaphenylsilsesquioxane networks achieved surface areas of 804 square meters per gram with pore volumes ranging from 1.48 to 2.04 cubic centimeters per gram [14]. These materials demonstrate both microporous and mesoporous characteristics, enabling selective adsorption applications [14].

The thermal stability of porous octaphenylsilsesquioxane networks is exceptional, with decomposition temperatures exceeding 400°C in air and 450°C under nitrogen atmospheres [15] [16]. This thermal robustness, combined with the chemical inertness of the silsesquioxane cage, enables these materials to maintain their porous structure under harsh operating conditions [1] [10].

Performance evaluations of octaphenylsilsesquioxane-based porous networks demonstrate remarkable adsorption capabilities. Research has shown that these materials can achieve methane adsorption capacities of 20.32 millimoles per gram and hydrogen adsorption of 19.04 millimoles per gram at 298 Kelvin and 10 megapascals [17]. The selectivity for methane over hydrogen varies with pressure and composition, making these materials suitable for gas separation applications [17].

Superhydrophobic Coatings and Adsorption Materials

Octaphenylsilsesquioxane has emerged as a crucial component in the development of superhydrophobic coatings and advanced adsorption materials, leveraging its unique molecular structure and surface chemistry properties. The phenyl groups on the octaphenylsilsesquioxane cage provide excellent opportunities for surface modification and the creation of hierarchical micro- and nanostructures essential for superhydrophobic behavior [18] [19].

The development of superhydrophobic coatings using octaphenylsilsesquioxane involves the in-situ growth of octa-phenyl polyhedral oligomeric silsesquioxane nanocages over fluorinated graphene nanosheets [18]. This approach creates hierarchical micro/nanostructures that generate optimal surface roughness and low surface energy, essential characteristics for superhydrophobic performance [18]. The resulting materials achieve water contact angles of 152 ± 2° and surface free energies as low as 5.6 millijoules per square meter [18].

The synthesis methodology for octaphenylsilsesquioxane-based superhydrophobic coatings typically involves hydrolysis and condensation reactions of phenyl triethoxysilane in alkaline media [18]. The efficient in-situ growth of octaphenylsilsesquioxane nanocages over fluorinated graphene nanosheets has been confirmed through comprehensive characterization including Fourier transform infrared spectroscopy, powder X-ray diffraction, scanning electron microscopy, transmission electron microscopy, thermogravimetric analysis, and silicon-29 nuclear magnetic resonance spectroscopy [18].

Performance characteristics of octaphenylsilsesquioxane-based superhydrophobic coatings demonstrate exceptional durability and functionality. The robust nature of the polyhedral oligomeric silsesquioxane nanocage structure enables these materials to maintain superhydrophobic properties even after extended use [18]. Applications to polyurethane sponges have shown effective separation of various oils and organic solvents from water mixtures, achieving separation efficiencies between 90% and 99% [18].

Long-term stability testing reveals that octaphenylsilsesquioxane-based superhydrophobic coatings retain their performance characteristics over extended periods. Weather resistance tests conducted on sponges prepared at intervals of one week and one year showed that aged samples retained similar water contact angle values to freshly prepared materials, confirming their exceptional durability and performance [18].

The absorption capabilities of octaphenylsilsesquioxane-based materials for oils and organic solvents range from 200 to 500 weight percent, making them highly effective for environmental remediation applications [18]. When applied as coatings on polyurethane sponges, these materials maintain separation efficiency above 95% even after 25 separation cycles for hexane spills in water [18]. The materials efficiently separate toluene and chloroform using vacuum pump systems, achieving flux rates up to 20,880 and 12,184 liters per square meter per hour respectively [18].

Adsorption material applications of octaphenylsilsesquioxane extend beyond superhydrophobic coatings to include selective dye removal and environmental remediation. Silsesquioxane-based triphenylamine-linked fluorescent porous polymers demonstrate exceptional dye adsorption capabilities [20]. These materials achieve maximum equilibrium adsorption capacities of 1,935 milligrams per gram for Rhodamine B, 1,420 milligrams per gram for Congo Red, and 155 milligrams per gram for Methyl Orange [20].

The selectivity of octaphenylsilsesquioxane-based adsorption materials depends on both molecular size and electrostatic interactions [20]. The unique microporous and mesoporous structure enables larger dye molecules such as Rhodamine B and Congo Red to enter and remain in mesopores or block micropores, while smaller molecules like Methyl Orange can pass through more easily [20]. The electron-rich nature of the triphenylamine units makes these materials particularly effective for adsorbing cationic dyes through electrostatic interactions [20].

Advanced adsorption applications include carbon dioxide capture using octaphenylsilsesquioxane-based porous organic polymers [21]. These materials demonstrate carbon dioxide adsorption amounts of 41 cubic centimeters per gram at 273 Kelvin and 760 millimeters of mercury pressure, based on accessible specific surface areas, large pore volumes, and accessible pore sizes [21]. The materials exhibit efficient carbon dioxide/nitrogen selectivity and complete regeneration under mild conditions, demonstrating their potential for selective separation of carbon dioxide from gas mixtures [21].

Energy and Explosives Applications

Octaphenylsilsesquioxane has found significant applications in energy-related materials and explosives, where its exceptional thermal stability and unique molecular structure provide distinct advantages for high-performance applications. The material's ability to form protective silicon dioxide layers upon thermal decomposition makes it particularly valuable as an erosion inhibitor in energetic materials [22] [23].

In gun propellant applications, octaphenylsilsesquioxane serves as a high-efficiency erosion inhibitor that significantly reduces barrel wear and extends weapon life [22] [23]. Research has demonstrated that octaphenylsilsesquioxane exhibits erosion reduction efficiency twice that of traditional materials such as titanium dioxide or talc [22]. The material achieves this superior performance through multiple mechanisms including thermal decomposition and heat absorption that effectively reduce thermal erosion effects and carbon erosion [22].

The mechanism of erosion reduction by octaphenylsilsesquioxane involves the formation of a uniformly distributed nano-silicon dioxide protective layer during combustion [22]. This protective layer hinders heat transfer and gas erosion while the gaseous products generated during decomposition reduce chamber pressure loss [22]. Thermogravimetric analysis reveals that octaphenylsilsesquioxane has the lowest burning rate and longest burning time among tested erosion inhibitors, with minimal loss of propellant fire force [22].

Comprehensive performance evaluation of octaphenylsilsesquioxane in propellant applications shows maximum pressures of 155.15 megapascals compared to 162.67 megapascals for reference gun propellant without additives [22]. The thermal decomposition of octaphenylsilsesquioxane is a complex process where the benzene rings gradually decompose at temperatures between 400°C and 800°C, forming minor molecule gases such as carbon oxides and hydrocarbon fragments under oxygenated conditions [22].

The solid-state nature of octaphenylsilsesquioxane prevents problems associated with silicone leakage common in liquid erosion inhibitors [22]. The high ionization energy of 1014.2 kilojoules per mole for silicon-oxygen bonds in polyhedral oligomeric silsesquioxane molecules provides better thermal stability than organic deterring materials mainly composed of saturated hydrocarbons [22].

Energy storage applications of octaphenylsilsesquioxane-based materials include the construction of hybrid porous polymers for hydrogen production from water [24]. These materials are synthesized through effective one-pot Heck coupling reactions under moderate reaction conditions, constructing hybrid porous polymers with high yields based on silsesquioxane cage nanoparticles [24]. The reaction involves octavinylsilsesquioxane with different brominated pyrene, triphenylamine, and fluorene as co-monomer units [24].

The resulting hybrid porous polymers demonstrate excellent thermal stability with decomposition temperatures suitable for high-temperature energy applications [24]. Nitrogen adsorption analyses reveal appropriate pore structures for gas storage and separation applications [24]. These materials show potential for both energy storage through supercapacitor applications and hydrogen production through photocatalytic water splitting [24].

Explosives applications of octaphenylsilsesquioxane focus on its role as a stabilizing additive and performance modifier [25]. The material's exceptional thermal stability and ability to form protective layers make it valuable for plastic bonded explosives where it can improve handling safety while maintaining energetic performance [25]. Research has shown that polyhedral oligomeric silsesquioxane-containing compositions achieve detonation velocities ranging from 5,620 to 7,100 meters per second with densities from 1.28 to 1.40 grams per cubic centimeter [25].

The incorporation of octaphenylsilsesquioxane into explosive formulations enables the creation of self-supporting compositions that eliminate the need for metal covers, reducing negative environmental impact from debris [25]. Studies of aging effects show that octaphenylsilsesquioxane-containing explosive compositions maintain stable detonation velocities over extended storage periods [25].

Flame retardant applications represent another significant energy-related use of octaphenylsilsesquioxane [16]. The material exhibits excellent flame retardancy and thermal stability in polymer nanocomposites, with phenyl-containing polyhedral oligomeric silsesquioxane promoting char strength [16]. Improvements in cone calorimeter testing, such as reduced peak heat release rates, demonstrate advantages over traditional flame retardants [16]. The preceramic nature of octaphenylsilsesquioxane enables the design of inorganic-organic hybrid polymer nanocomposites with enhanced flame retardancy and thermal stability [16].

Performance data demonstrates that octaphenylsilsesquioxane maintains its effectiveness across a wide temperature range, with initial decomposition temperatures exceeding 400°C in air and 450°C under nitrogen atmospheres [15] [16]. The material's ability to form stable char structures at elevated temperatures provides sustained protection for underlying materials [16]. Gas generation during thermal decomposition creates protective atmospheres that further enhance flame retardant performance [16].

| Property | Octaphenylsilsesquioxane Performance | Traditional Materials | Reference |

|---|---|---|---|

| Erosion Reduction Efficiency | 2× higher than TiO₂/talc | Baseline | [22] |

| Maximum Combustion Pressure (MPa) | 155.15 | 162.67 (reference) | [22] |

| Thermal Decomposition Onset (°C) | 400-450 | Variable | [15] [16] |

| Detonation Velocity (m/s) | 5,620-7,100 | Composition dependent | [25] |

| Surface Area (m²/g) | 700-1,025 | <100 typical | [1] [11] |

| Water Contact Angle (°) | 152 ± 2 | <90 typical | [18] |

The comprehensive data presented demonstrates that octaphenylsilsesquioxane provides exceptional performance across all major material science applications. The combination of high surface area, thermal stability, and chemical versatility makes this compound uniquely suited for advanced materials development. From nanocomposite design through superhydrophobic coatings to energy and explosives applications, octaphenylsilsesquioxane consistently delivers superior performance characteristics that exceed those of conventional materials.

The structural perfection of the octaphenylsilsesquioxane cage, combined with the versatility of phenyl group functionalization, enables precise control over material properties at the molecular level [3] [4]. This molecular-level control translates directly into macroscopic property enhancements that are both significant and reproducible across diverse application areas [1] [11] [18] [22]. The material's exceptional thermal stability, with decomposition temperatures exceeding 400°C, ensures reliable performance under demanding operational conditions [15] [16].

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.